2,4,7-Trimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
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Description
2,4,7-Trimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C15H21N5O2 and its molecular weight is 303.366. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Mesoionic Purinone Analogs Synthesis : Mesoionic compounds related to purine derivatives have been synthesized, demonstrating various chemical properties and reactions. For instance, Coburn and Taylor (1982) explored mesoionic imidazo[1,2-c]pyrimidine-2,7-diones, analogs of purine-2,8-dione, revealing their predominant tautomeric forms and hydrolytic ring-opening reactions (Coburn & Taylor, 1982).
Purine Alkaloids Discovery : Qi et al. (2008) discovered new purine alkaloids from the South China Sea gorgonian Subergorgia suberosa, showcasing the diversity of purine-based compounds in natural products and their weak cytotoxicity towards human cancer cell lines (Qi, Zhang, & Huang, 2008).
Synthesis of Imidazo Purine-Diones : Simo, Rybár, & Alföldi (1998) reported on the synthesis of new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, further contributing to the synthetic methodologies surrounding purine derivatives (Simo, Rybár, & Alföldi, 1998).
Potential Biological Activities
Antiviral Activity of Imidazo-Triazine Nucleosides : Kim et al. (1978) synthesized novel imidazo[1,2-a]-s-triazine nucleosides and evaluated their antiviral activities, highlighting the therapeutic potential of imidazo-triazine derivatives, which are structurally related to purines (Kim, Bartholomew, Allen, Robins, & Revankar, 1978).
Antidepressant and Anxiolytic Potential : Studies on imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives have revealed their potential as antidepressant and anxiolytic agents, showcasing the pharmacological applications of purine analogs in affective disorders. For example, Zagórska et al. (2016) synthesized and evaluated derivatives for serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential antidepressant effects (Zagórska et al., 2016).
A3 Adenosine Receptor Antagonism : Baraldi et al. (2005) explored new pyrrolo[2,1-f]purine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives, identifying potent and selective human A3 adenosine receptor antagonists. This research highlights the relevance of purine derivatives in modulating adenosine receptor activity (Baraldi et al., 2005).
Properties
IUPAC Name |
2,4,7-trimethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-9(2)6-7-19-10(3)8-20-11-12(16-14(19)20)17(4)15(22)18(5)13(11)21/h8-9H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQRRYYBCULXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC(C)C)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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